molecular formula C11H10 B564419 2-Methylnaphthalene-13C11 CAS No. 1185102-91-3

2-Methylnaphthalene-13C11

Cat. No.: B564419
CAS No.: 1185102-91-3
M. Wt: 153.117
InChI Key: QIMMUPPBPVKWKM-ODZTYCMJSA-N
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Description

2-Methylnaphthalene-13C11 is a stable isotope-labeled compound, where eleven carbon atoms are replaced with the carbon-13 isotope. This compound is a derivative of 2-methylnaphthalene, a polycyclic aromatic hydrocarbon. The labeling with carbon-13 makes it particularly useful in various scientific research applications, including metabolic studies and environmental monitoring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylnaphthalene-13C11 typically involves the introduction of carbon-13 into the naphthalene structure. One common method is the catalytic hydrogenation of 2-methylnaphthalene in the presence of a carbon-13 labeled precursor. The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of the isotope.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar catalytic processes. The production process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Methylnaphthalene-13C11 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of naphthoquinones.

    Reduction: This reaction involves the addition of hydrogen, often resulting in the formation of dihydro derivatives.

    Substitution: This reaction involves the replacement of a hydrogen atom with another substituent, such as a halogen or alkyl group.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide, often under acidic conditions.

    Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides, often under the influence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Naphthoquinones and other oxygenated derivatives.

    Reduction: Dihydro derivatives of 2-methylnaphthalene.

    Substitution: Halogenated or alkylated derivatives of 2-methylnaphthalene.

Scientific Research Applications

2-Methylnaphthalene-13C11 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace the pathways of carbon atoms in biological systems.

    Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: Applied in environmental monitoring to detect and quantify polycyclic aromatic hydrocarbons in soil and water samples.

Mechanism of Action

The mechanism of action of 2-Methylnaphthalene-13C11 involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of reactive intermediates. These intermediates can further react to form stable products, such as naphthoquinones. The carbon-13 labeling allows for precise tracking of these processes using spectroscopic techniques.

Comparison with Similar Compounds

Similar Compounds

    1-Methylnaphthalene: Another isomer of methylnaphthalene with the methyl group at the 1-position.

    2-Ethylnaphthalene: A derivative with an ethyl group instead of a methyl group at the 2-position.

    Naphthalene: The parent compound without any alkyl substitution.

Uniqueness

2-Methylnaphthalene-13C11 is unique due to its carbon-13 labeling, which provides distinct advantages in research applications. The isotope labeling allows for detailed studies of reaction mechanisms and metabolic pathways that are not possible with unlabeled compounds. This makes this compound an invaluable tool in various scientific disciplines.

Properties

IUPAC Name

2-(113C)methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-8H,1H3/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMMUPPBPVKWKM-ODZTYCMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C]1=[13CH][13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2[13CH]=[13CH]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.117 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
0.5 mmol
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reactant
Reaction Step One
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0 mmol
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reactant
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Yield
1

Synthesis routes and methods II

Procedure details

Quantity
0.3 mmol
Type
reactant
Reaction Step One
[Compound]
Name
SIMes
Quantity
0.03 mmol
Type
reagent
Reaction Step Two
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0 mmol
Type
reactant
Reaction Step Three
Yield
88

Synthesis routes and methods III

Procedure details

Quantity
0 mmol
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reactant
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0.5 mmol
Type
reactant
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[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Three
Yield
95

Synthesis routes and methods IV

Procedure details

Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Three
Yield
88

Synthesis routes and methods V

Procedure details

Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Three
Yield
1

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